

Naphthoresorcinol (1,3-Dihydroxynaphthalene): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Naphthoresorcinol

Cat. No.: B086631

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of **Naphthoresorcinol**, also known as 1,3-Dihydroxynaphthalene. This document consolidates critical data, experimental protocols, and functional workflows to serve as an essential resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

Naphthoresorcinol is an aromatic organic compound, a derivative of naphthalene bearing two hydroxyl groups. Its chemical structure and fundamental properties are pivotal for its application in various scientific domains.

General & Physical Properties

Naphthoresorcinol typically appears as a white to tan or pinkish-brown crystalline powder.[1]
[2] It is known to be sensitive to light and should be stored accordingly.[3]

Property	Value	Source(s)
CAS Number	132-86-5	[4][5]
Molecular Formula	C ₁₀ H ₈ O ₂	[5][6]
Molecular Weight	160.17 g/mol	[5][6][7]
Appearance	White to tan, pinkish-brown crystalline powder	[1][2]
Melting Point	123-125 °C	[1][3]
Boiling Point	~246.06 °C (estimate)	[3]
pKa	9.15 ± 0.40 (Predicted)	[3]

Solubility

The solubility of **Naphthoresorcinol** is a critical parameter for its use in various experimental settings.

Solvent	Solubility	Source(s)
Water	Soluble	[3][8]
Ethanol	50 mg/mL	[3]
Diethyl Ether	Soluble	[3][8]
Acetone	Slightly soluble	[3]
Benzene	Slightly soluble	[3]
Petroleum Ether	Slightly soluble	[3]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of **Naphthoresorcinol**.

UV-Vis Spectroscopy

λ_{max}	Solvent	Source(s)
288 nm, 298 nm	Ethanol	

Infrared (IR) Spectroscopy

The IR spectrum of **Naphthoresorcinol** shows characteristic peaks corresponding to its functional groups.

Wavenumber (cm^{-1})	Assignment	Source(s)
~3200-3600	O-H stretch (phenolic)	[9]
~3000-3100	Aromatic C-H stretch	[9]
~1585-1600	Aromatic C=C stretch	[9]
~1400-1500	Aromatic C=C stretch	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is for a spectrum taken in DMSO-d6.

^1H NMR (400 MHz, DMSO-d6)[10]

Chemical Shift (ppm)	Assignment
10.07	-OH
9.48	-OH
7.98	Aromatic H
7.56	Aromatic H
7.33	Aromatic H
7.17	Aromatic H
6.62	Aromatic H

| 6.55 | Aromatic H |

¹³C NMR Detailed ¹³C NMR spectral data can be found in various chemical databases.[\[7\]](#)

Experimental Protocols

Synthesis of Naphthoresorcinol

One established method for the synthesis of **Naphthoresorcinol** is through the cyclization of ethyl phenylacetoacetate, followed by hydrolysis and decarboxylation.[\[6\]](#)[\[11\]](#)

Step 1: Preparation of Ethyl 1,3-dihydroxy-2-naphthoate

- Add one volume of crude ethyl phenylacetylmalonate to three volumes of concentrated sulfuric acid without cooling.
- Allow the solution to stand for approximately one week.
- Pour the mixture slowly with stirring into a mixture of ice and water.
- Filter the resulting solid yellow ester with suction, wash with cold water, and dry in a vacuum desiccator.

Step 2: Preparation of 1,3-Dihydroxy-2-naphthoic acid

- Dissolve the recrystallized ester in dioxane in a three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
- Saponify the ester by adding a solution of barium hydroxide octahydrate in water over one hour while heating and stirring.
- Continue heating and stirring for three hours.
- Filter the precipitated barium salt from the hot solution and transfer it to a cool solution of sulfuric acid in water.
- Stir the mixture in a nitrogen atmosphere. The crude acid is obtained after filtration.

Step 3: Decarboxylation to **Naphthoresorcinol**

- Place the crude 1,3-dihydroxy-2-naphthoic acid in a three-necked round-bottomed flask with water, equipped with a nitrogen inlet, stirrer, and condenser.
- Boil the mixture with stirring for 2 hours in a nitrogen atmosphere to expel dissolved oxygen.
- Decant the water from any residue. Boil the residue with additional water for 2 hours.
- Combine the aqueous solutions and add sodium hydrosulfite to decolorize the solution.
- Dissolve sodium chloride in the solution and allow it to stand at 5°C for 24 hours.
- The precipitated **Naphthoresorcinol** can be collected and further purified by recrystallization.

Analytical Method: Determination of Uronic Acids (Modified Tollens' Test)

Naphthoresorcinol is a key reagent for the detection and quantification of uronic acids, such as glucuronic acid, in biological samples like urine.^{[4][6]}

Protocol:

- Sample Preparation: Prepare an aqueous solution of the sample to be tested.
- Reagent Preparation: Prepare a solution of **Naphthoresorcinol** in ethanol. Also, prepare concentrated hydrochloric acid.
- Reaction:
 - To a test tube, add a specific volume of the sample solution.
 - Add the **Naphthoresorcinol** solution.
 - Carefully add concentrated hydrochloric acid.
- Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).
- Cooling & Extraction:

- Cool the reaction mixture under running water.
- Add a specific volume of an organic solvent (e.g., ethanol or a mixture containing ether) and mix vigorously to extract the colored product.
- Analysis: A positive test for uronic acids is indicated by the formation of a blue or violet color in the organic layer. The intensity of the color can be measured spectrophotometrically for quantitative analysis.

Mandatory Visualizations

Chemical Structure of Naphthoresorcinol

Caption: Chemical structure of **Naphthoresorcinol**.

Experimental Workflow: Determination of Uronic Acids



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References

- 1. 132-86-5 CAS | NAPHTHORESORCINOL | Laboratory Chemicals | Article No. 04782 [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Naphthoresorcinol [chembk.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]

- 6. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]
- 7. 1,3-Dihydroxynaphthalene | C₁₀H₈O₂ | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 1,3-DIHYDROXYNAPHTHALENE(132-86-5) 1H NMR [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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